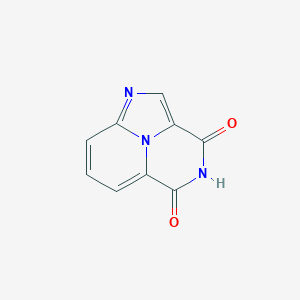

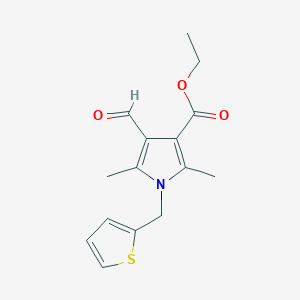

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione

Übersicht

Beschreibung

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione, also known as TAA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential biomedical applications. TAA is a derivative of acenaphthylene and contains a triazole ring, which makes it a unique and versatile molecule.

Wirkmechanismus

The mechanism of action of 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is still not fully understood. However, it has been proposed that 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione acts by binding to DNA and interfering with its replication and transcription. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been shown to induce the formation of reactive oxygen species, which leads to oxidative stress and ultimately cell death. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.

Biochemische Und Physiologische Effekte

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been shown to have various biochemical and physiological effects. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to inhibit the activity of several enzymes, such as carbonic anhydrase, cholinesterase, and tyrosinase. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to inhibit the uptake of glucose by cancer cells, which leads to a decrease in their energy supply. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to induce the expression of heat shock proteins, which are involved in cellular stress response. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has several advantages for lab experiments. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is easy to synthesize and purify, which makes it readily available for research purposes. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has a high degree of solubility in organic solvents, which makes it suitable for various experimental techniques, such as spectroscopy and chromatography. However, 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has some limitations for lab experiments. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is relatively toxic and can cause adverse effects on living organisms at high concentrations. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione also has limited water solubility, which makes it challenging to study its biological activity in aqueous environments.

Zukünftige Richtungen

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has several potential future directions for scientific research. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can be modified to improve its anticancer activity and reduce its toxicity. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can also be used as a fluorescent probe for the detection of other metal ions, such as zinc(II) and mercury(II). 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can be utilized as a building block for the synthesis of novel materials with unique optical and electronic properties. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can also be investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and inflammation.

Wissenschaftliche Forschungsanwendungen

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to exhibit potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and prostate cancer. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione acts by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been used as a fluorescent probe for the detection of metal ions, such as copper(II) and iron(III), due to its chelating ability. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been utilized as a building block for the synthesis of novel materials, such as metal-organic frameworks and coordination polymers.

Eigenschaften

CAS-Nummer |

177485-64-2 |

|---|---|

Produktname |

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione |

Molekularformel |

C9H5N3O2 |

Molekulargewicht |

187.15 g/mol |

IUPAC-Name |

2,6,12-triazatricyclo[6.3.1.04,12]dodeca-1,3,8,10-tetraene-5,7-dione |

InChI |

InChI=1S/C9H5N3O2/c13-8-5-2-1-3-7-10-4-6(12(5)7)9(14)11-8/h1-4H,(H,11,13,14) |

InChI-Schlüssel |

IBLXHGHUMZWKRK-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C3N2C(=C1)C(=O)NC3=O |

Kanonische SMILES |

C1=CC2=NC=C3N2C(=C1)C(=O)NC3=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)

![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)

![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)